ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is an intriguing compound characterized by its unique triazole structure coupled with trifluoromethyl, oxo, and benzoate groups
Scientific Research Applications
The compound sees application across multiple disciplines:
Chemistry: : Used as a reagent and intermediate in synthesis.
Biology: : Helps in the study of biochemical pathways and enzyme interactions.
Medicine: : Investigated for its potential as an antifungal, antibacterial, or anticancer agent.
Industry: : Used in material sciences for developing advanced polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate generally involves:
Condensation Reaction: : This starts with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.
Amination: : Introduction of the amino group onto the triazole ring.
Acylation: : Acylation of the aminotriazole with ethyl 2-bromo-2-(benzoyl)acetate to produce the final compound.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and advanced catalytic systems can be employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Substitution Reactions: : Commonly involves nucleophilic substitution where the ester or amino group can be targeted.
Reduction and Oxidation: : Though more stable to oxidation, selective reduction can alter the oxo group.
Hydrolysis: : The ester group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
For Substitution: : Alkylating agents and nucleophiles under mild conditions.
For Reduction: : Hydrogenation catalysts like Pd/C.
For Hydrolysis: : Acidic (HCl) or basic (NaOH) media.
Major Products
Substitution reactions yield derivatives with altered functional groups.
Reduction generally targets the oxo group, leading to hydroxyl derivatives.
Hydrolysis converts the ester to carboxylic acid derivatives.
Mechanism of Action
Effects and Molecular Targets
The triazole and trifluoromethyl groups are crucial:
Triazole Ring: : Known for its role in inhibiting enzymes by binding to heme groups in cytochromes.
Trifluoromethyl Group: : Enhances membrane permeability and metabolic stability.
Pathways Involved
The compound interferes with specific enzymatic pathways, potentially inhibiting cell wall synthesis or disrupting metabolic processes crucial for microorganism survival.
Comparison with Similar Compounds
Uniqueness
Triazole Derivatives: : Compared to simple triazoles, this compound's trifluoromethyl and benzoate groups confer enhanced biological activity and stability.
Fluorinated Compounds: : Compared to other fluorinated compounds, the unique triazole structure offers a distinct mode of action.
List of Similar Compounds
1,2,4-Triazole-3-thione
Benzotriazole
Fluconazole (another triazole derivative)
Ethyl 4-(trifluoromethyl)benzoate
This article touches on the different facets of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, but remember, each section can be delved into much deeper if needed. Hope this helps quench your curiosity!
Properties
IUPAC Name |
ethyl 2-[[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4/c1-3-26-12(24)9-6-4-5-7-10(9)19-11(23)8-22-14(25)21(2)13(20-22)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLGMHEZPZBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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